molecular formula C36H64N7O17P3S B1260631 pentadecanoyl-coenzyme A

pentadecanoyl-coenzyme A

Cat. No. B1260631
M. Wt: 991.9 g/mol
InChI Key: VLBCUOVMSMAIJC-VTINEICCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentadecanoyl-CoA is a long-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of pentadecanoic acid. It is a long-chain fatty acyl-CoA and an 11,12-saturated fatty acyl-CoA. It derives from a pentadecanoic acid. It is a conjugate acid of a pentadecanoyl-CoA(4-).

Scientific Research Applications

Coenzyme A in Metabolic Pathways

Pentadecanoyl-coenzyme A is related to coenzyme A (CoA), an essential cofactor used by about 4% of cellular enzymes for carrying and transferring acetyl and acyl groups. CoA is synthesized from vitamin B5 (pantothenate) through a five-step enzymatic process. Its role is significant in various metabolic pathways, including the synthesis of fatty acids and protein acetylation. Research has linked CoA synthesis to various health conditions, including neurodegeneration and cardiomyopathy (Iuso et al., 2018).

Coenzyme A and Its Biosynthesis in Plants

In plants, CoA is synthesized through a similar process, with the enzymes involved having been identified and characterized. Understanding the biosynthesis of CoA in plants contributes to our knowledge of plant metabolism and may have implications for agricultural biotechnology (Kupke et al., 2003).

Coenzyme A in Cellular Energy and Regulation

Acetyl-coenzyme A, a derivative of CoA, plays a critical role as a central metabolic intermediate, influencing cellular processes like energy metabolism, mitosis, and autophagy. Its concentration affects multiple enzyme activities and gene expression regulation, thus impacting the overall balance between catabolism and anabolism (Pietrocola et al., 2015).

Coenzyme A Derivatives in Treating Neurodegeneration

In addressing neurodegenerative diseases, CoA precursors have been studied as potential treatments. For instance, S-acetyl-4′-phosphopantetheine, a CoA precursor, has been explored for treating neurodegeneration associated with pantothenate kinase deficiency (Di Meo et al., 2017).

Coenzyme A in Antimicrobial Activity

Studies on CoA and its analogs have also shown potential in antimicrobial activity. For instance, N-pentylpantothenamide, a pantothenic acid antimetabolite, inhibits bacterial growth by interfering with CoA biosynthesis (Strauss & Begley, 2002).

Coenzyme A in Biocatalysis

CoA is integral in biocatalysis, facilitating the synthesis of high-value products like antibiotics and vitamins. The development of efficient regeneration systems for CoA-dependent catalysis enhances its applicability in chemical synthesis (Mordhorst et al., 2017).

Coenzyme A in Fatty Acid Activation

Research on FadD from Pseudomonas putida, a fatty acyl CoA synthetase, highlights its role in activating long-chain fatty acids, a process crucial for cellular metabolism and biopolymer production (Hume et al., 2009).

properties

Product Name

pentadecanoyl-coenzyme A

Molecular Formula

C36H64N7O17P3S

Molecular Weight

991.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] pentadecanethioate

InChI

InChI=1S/C36H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-27(45)64-20-19-38-26(44)17-18-39-34(48)31(47)36(2,3)22-57-63(54,55)60-62(52,53)56-21-25-30(59-61(49,50)51)29(46)35(58-25)43-24-42-28-32(37)40-23-41-33(28)43/h23-25,29-31,35,46-47H,4-22H2,1-3H3,(H,38,44)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/t25-,29-,30-,31+,35-/m1/s1

InChI Key

VLBCUOVMSMAIJC-VTINEICCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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